4-Methylbenzyl isocyanate
Overview
Description
Scientific Research Applications
4-Methylbenzyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Polymer Chemistry: Used in the production of polyurethanes and other polymers.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of functional polymeric surfaces and coatings.
Safety and Hazards
4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Mechanism of Action
Target of Action
4-Methylbenzyl isocyanate is an organic compound that contains an isocyanate group . Isocyanates are highly reactive molecules that are known to react with a variety of biological targets.
Mode of Action
Isocyanates, including this compound, are known to react with water and biological macromolecules . The isocyanate functional group (N=C=O) in this compound can react with nucleophilic groups in biological molecules, such as the -OH group in water or the -NH2 group in proteins, leading to the formation of carbamates and ureas . This can result in changes to the structure and function of these biological molecules.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed throughout the body following inhalation or dermal exposure . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Isocyanates are known to be highly irritating and toxic, causing damage to the respiratory system, skin, and eyes . Chronic exposure can lead to sensitization and the development of asthma .
Action Environment
The action of this compound can be influenced by environmental factors such as humidity and temperature. For example, isocyanates are known to react with water, so the presence of moisture can accelerate their reactivity . Additionally, the volatility of isocyanates increases with temperature, which can increase the risk of inhalation exposure .
Biochemical Analysis
Biochemical Properties
4-Methylbenzyl isocyanate is known for its reactivity with nucleophiles, including alcohols, amines, and water . In biochemical reactions, it interacts with enzymes and proteins that contain nucleophilic functional groups. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable urea linkages. This interaction can result in the modification of enzyme activity and protein function. Additionally, this compound can form adducts with glutathione, a tripeptide involved in cellular detoxification processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with proteins can lead to the inhibition or activation of specific signaling pathways, affecting cellular responses to external stimuli . Moreover, this compound can induce oxidative stress by depleting cellular glutathione levels, which in turn affects gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to nucleophilic sites on biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit enzymes involved in detoxification pathways by modifying their active sites. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild irritation and transient changes in cellular function. At high doses, it can induce significant toxic effects, including respiratory distress, skin irritation, and systemic toxicity . Threshold effects have been observed, where the severity of the adverse effects increases sharply beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conjugation with glutathione and subsequent detoxification . The compound can also undergo hydrolysis to form corresponding amines and carbon dioxide. Enzymes such as glutathione S-transferases play a crucial role in the metabolism of this compound by facilitating its conjugation with glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. For example, the compound’s interaction with mitochondrial proteins can impact cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzyl isocyanate can be synthesized through several methods, including:
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Phosgenation of Amines: : This traditional method involves the reaction of 4-methylbenzylamine with phosgene (COCl₂) to produce this compound. The reaction proceeds via the formation of a carbamoyl chloride intermediate .
[ \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NCO} + 2\text{HCl} ]
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Non-Phosgene Methods: : These methods are developed to avoid the use of toxic phosgene. One such method involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound typically employs the phosgenation method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
4-Methylbenzyl isocyanate undergoes various chemical reactions, including:
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Nucleophilic Addition: : Reacts with alcohols to form urethanes.
[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]
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Hydrolysis: : Reacts with water to form 4-methylbenzylamine and carbon dioxide.
[ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
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Thiol-Isocyanate Reaction: : Reacts with thiols to form thiourethanes, which is a base-catalyzed “click” reaction .
[ \text{RSH} + \text{RNCO} \rightarrow \text{RS(CO)N(H)R} ]
Comparison with Similar Compounds
4-Methylbenzyl isocyanate can be compared with other similar compounds, such as:
Benzyl isocyanate: Lacks the methyl group on the benzene ring, making it less sterically hindered.
4-Methoxybenzyl isocyanate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and solubility.
4-Chlorobenzyl isocyanate: Contains a chlorine atom, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific reactivity profile and the presence of the methyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-(isocyanatomethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDWDHLGFMGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369886 | |
Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-57-1 | |
Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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